2,2',3,3',4,5,6,6'-Octachlorobiphenyl

Description

Chemical Identity and Properties

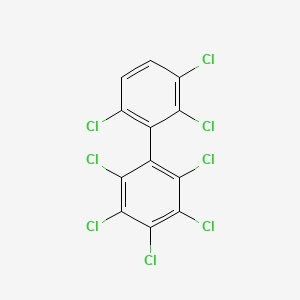

2,2',3,3',4,5,6,6'-Octachlorobiphenyl (CAS: 52663-73-7), also designated as PCB 200, is a fully chlorinated biphenyl with the molecular formula C₁₂H₂Cl₈ and a molecular weight of 429.75–429.77 g/mol . It belongs to the polychlorinated biphenyl (PCB) family, a group of synthetic organic compounds historically used in industrial applications but banned due to environmental persistence and toxicity .

Applications and Regulatory Status

PCB 200 is primarily employed as a reference standard in environmental analysis, particularly for detecting PCBs in water, soil, and biological samples . Its production is tightly regulated under the Stockholm Convention on Persistent Organic Pollutants (POPs) due to bioaccumulation risks .

Properties

IUPAC Name |

1,2,3,4,5-pentachloro-6-(2,3,6-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl8/c13-3-1-2-4(14)7(15)5(3)6-8(16)10(18)12(20)11(19)9(6)17/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXNVASVVVNNDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074166 | |

| Record name | 2,2',3,3',4,5,6,6'-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-73-7 | |

| Record name | 2,2',3,3',4,5,6,6'-Octachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,5,6,6'-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,5,6,6'-Octachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,3',4,5,6,6'-OCTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y7AX4L8DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2',3,3',4,5,6,6'-Octachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out in the presence of a catalyst, such as ferric chloride (FeCl₃), and a chlorine source, such as chlorine gas (Cl₂). The reaction is conducted at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound is performed using large-scale reactors equipped with efficient cooling systems to manage the exothermic nature of the chlorination reaction. The process involves continuous monitoring of reaction parameters, such as temperature, pressure, and chlorine concentration, to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2,2',3,3',4,5,6,6'-Octachlorobiphenyl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used in the presence of an acid catalyst.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Substitution: Halogenation reactions are performed using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of biphenylquinones and other oxidized derivatives.

Reduction: Production of partially or fully dechlorinated biphenyls.

Substitution: Generation of other chlorinated biphenyls with different substitution patterns.

Scientific Research Applications

Environmental Monitoring

Analytical Methods

OCB is commonly analyzed in environmental samples using advanced techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Electron Capture Detection (GC-ECD). These methods are essential for detecting and quantifying PCBs in various matrices including soil, water, and biological tissues.

| Analytical Method | Detection Limit | Application |

|---|---|---|

| GC-MS | 0.071 μg/L | Water samples |

| GC-ECD | 0.1 μg/kg | Soil samples |

Toxicological Studies

Mechanism of Toxicity

The toxicological profile of OCB indicates that it can bioaccumulate in organisms and disrupt endocrine function. Studies have shown that exposure to PCBs can lead to various health issues including reproductive disorders and developmental problems in wildlife.

Case Study: Ecological Risk Assessment

A comprehensive ecological risk assessment was conducted to evaluate the effects of OCB on local wildlife. The study utilized food chain exposure models to assess the impact on species such as the American robin and red-tailed hawk.

| Endpoint | Species | Risk Level |

|---|---|---|

| Survival and reproduction | American robin | High |

| Survival and reproduction | Red-tailed hawk | Moderate |

Industrial Applications

Historically, OCB was used in electrical equipment as an insulating fluid due to its thermal stability and electrical insulating properties. However, due to its environmental persistence and toxicity, the use of OCB has been phased out in many countries.

Research Applications

OCB serves as a standard reference material in laboratory settings for calibrating analytical instruments. For instance, SPEX CertiPrep offers OCB as a single-component organic standard for use in GC, HPLC, and LC/MS analyses .

Case Study: PCB Analysis in Marine Organisms

A study analyzed the levels of OCB in the liver of oyster catchers to understand the bioaccumulation of PCBs in marine ecosystems. The results indicated significant concentrations of OCB, highlighting its persistence in marine food webs.

| Sample Type | Concentration (ppm) |

|---|---|

| Oyster catcher liver | 0.97 |

Mechanism of Action

The mechanism by which 2,2',3,3',4,5,6,6'-Octachlorobiphenyl exerts its effects involves its interaction with cellular components and molecular pathways. The compound can bind to specific receptors, such as the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways and the modulation of gene expression. This can result in adverse biological effects, including oxidative stress, inflammation, and disruption of endocrine function.

Comparison with Similar Compounds

PCB 194 (2,2',3,3',4,4',5,5'-Octachlorobiphenyl)

- CAS : 35694-08-7

- Molecular Formula : C₁₂H₂Cl₈

- Key Differences: Symmetrical chlorine substitution at positions 2,2',3,3',4,4',5,5' results in higher molecular symmetry compared to PCB 200 . Detected in human biomonitoring studies, with concentrations linked to long-term environmental persistence .

PCB 199 (2,2',3,3',4,5,5',6'-Octachlorobiphenyl)

- CAS : 52663-75-9

- Molecular Formula : C₁₂H₂Cl₈

- Used in calibration standards for high-resolution mass spectrometry (HRMS) in EPA Method 1668A .

PCB 202 (2,2',3,3',5,5',6,6'-Octachlorobiphenyl)

PCB 201 (2,2',3,3',4,5',6,6'-Octachlorobiphenyl)

- CAS : 40186-71-8

- Molecular Formula : C₁₂H₂Cl₈

- Key Differences :

Data Table: Comparative Overview of Octachlorobiphenyls

Environmental and Toxicological Implications

Biological Activity

2,2',3,3',4,5,6,6'-Octachlorobiphenyl (OCB), a member of the polychlorinated biphenyl (PCB) family, is recognized for its significant biological activity and potential toxicity. This compound's structure, characterized by eight chlorine atoms attached to two phenyl rings, enhances its stability and resistance to degradation. This article explores the biological activity of OCB, focusing on its mechanisms of action, biochemical interactions, and implications for human health and the environment.

- Molecular Formula : C12H2Cl8

- Molecular Weight : 465.83 g/mol

- Chlorine Substitution : Eight chlorine atoms at positions 2, 2', 3, 4, 4', 5, 6, and 6' contribute to its high lipophilicity and bioaccumulation potential.

Target Interactions

OCB primarily interacts with biological systems through several mechanisms:

- Endocrine Disruption : OCB has been shown to bind to estrogen receptors and disrupt thyroid hormone production. This interference can lead to altered endocrine functions and potential developmental issues in exposed organisms.

- Circadian Rhythm Disruption : Research indicates that OCB inhibits the circadian expression of the core circadian component PER1. This disruption can result in altered sleep patterns and hormonal imbalances.

- Neurotoxicity : Studies have linked OCB exposure to neurotoxic effects, including changes in dopamine levels in the brain. Such alterations can have significant implications for neurological health.

Biochemical Interactions

OCB's biological activity is further characterized by its interactions with various enzymes and proteins:

- Enzyme Inhibition : OCB can inhibit specific enzymes involved in metabolic pathways, potentially leading to toxic effects at high doses.

- Cell Signaling Pathways : The compound influences cell function by affecting gene expression and cellular metabolism.

Toxicological Effects

The toxicological profile of OCB includes:

- Bioaccumulation : Due to its lipophilic nature, OCB can bioaccumulate in living organisms over time, leading to increased toxicity .

- Carcinogenic Potential : There is evidence suggesting that OCB may possess carcinogenic properties due to its ability to alter cellular processes and gene expression .

Environmental Impact

A study conducted on marine mammals revealed significant concentrations of OCB in the blubber of cetaceans from the North Atlantic. The findings indicated that these animals are exposed to high levels of PCBs due to environmental contamination. The study highlighted the ecological risks posed by OCB and similar compounds in marine ecosystems .

Human Health Implications

In a cohort study examining in utero PCB exposures, researchers found associations between PCB levels and altered thyroid homeostasis in infants. While animal studies demonstrated clear effects of PCB exposure on thyroid function, human studies yielded mixed results. This discrepancy underscores the need for further research into the long-term health impacts of OCB exposure during critical developmental periods .

Summary Table of Biological Activity

| Biological Activity | Description |

|---|---|

| Endocrine Disruption | Alters thyroid hormone production; binds to estrogen receptors |

| Circadian Rhythm Disruption | Inhibits PER1 expression; affects sleep patterns |

| Neurotoxic Effects | Alters dopamine levels; impacts neurological health |

| Bioaccumulation | Increases toxicity over time in living organisms |

| Carcinogenic Potential | Potentially carcinogenic; alters cellular processes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.